Cyclo(-Phenylalanine-Tryptophan) is a cyclic tetrapeptide that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a unique cyclic structure that influences its interaction with biological targets, particularly in the context of opioid receptors. The cyclic nature of this peptide enhances its stability and bioactivity compared to linear peptides.
Cyclo(-Phenylalanine-Tryptophan) is derived from the amino acids phenylalanine and tryptophan, both of which are essential in various biological processes. The compound can be synthesized through various chemical methods, including solid-phase synthesis and solution-phase cyclization.
Cyclo(-Phenylalanine-Tryptophan) belongs to the class of cyclic peptides, which are characterized by their closed-loop structure formed by peptide bonds between amino acids. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects.
The synthesis of Cyclo(-Phenylalanine-Tryptophan) typically involves several key steps:
The optimization of reaction conditions is crucial for maximizing yield and purity. For instance, controlling the concentration of reagents and the reaction time can significantly influence the success of cyclization reactions .
Cyclo(-Phenylalanine-Tryptophan) features a cyclic structure where phenylalanine and tryptophan residues are linked in a specific sequence. The conformation of this compound is influenced by intramolecular hydrogen bonding and steric interactions between side chains.
The primary reactions involving Cyclo(-Phenylalanine-Tryptophan) include:
The stability of Cyclo(-Phenylalanine-Tryptophan) can be affected by environmental factors such as pH and temperature, which influence its susceptibility to hydrolysis .
Cyclo(-Phenylalanine-Tryptophan) interacts with various receptors in the body, particularly opioid receptors. The mechanism involves binding to these receptors, leading to modulation of pain perception and other physiological responses.
Studies have shown that variations in the tryptophan residue can significantly affect receptor affinity and activity. For example, modifications in the cyclic structure have been linked to changes in antinociceptive effects mediated through kappa-opioid receptors .
Cyclo(-Phenylalanine-Tryptophan) has several applications in scientific research:
Cyclo(-Phe-Trp), systematically named cyclo(L-phenylalanyl-L-tryptophan), is a diketopiperazine (DKP)—a class of cyclic dipeptides characterized by a six-membered 2,5-diketopiperazine ring. Its molecular formula is C₂₀H₁₉N₃O₂ (molecular weight: 333.39 g/mol), featuring a rigid heterocyclic scaffold formed by condensation of L-phenylalanine and L-tryptophan amino acids [5] [4]. Structurally, it belongs to the cis-DKP subclass due to the L-configuration of both residues, which imposes conformational constraints that enhance protease resistance and membrane permeability compared to linear peptides [3] [5]. The compound typically presents as a white crystalline solid, stable at 0–8°C [2] [4].
Table 1: Key Characteristics of Cyclo(-Phe-Trp)
Property | Value/Description |
---|---|
CAS Number | 82597-82-8 |
Molecular Formula | C₂₀H₁₉N₃O₂ |
Molecular Weight | 333.39 g/mol |
Classification | Diketopiperazine (DKP) |
Amino Acid Constituents | L-Phenylalanine, L-Tryptophan |
Physical State | White solid |
Storage Conditions | 0–8°C |
Protease Resistance | High (due to cyclic structure) |
Cyclo(-Phe-Trp) was first isolated in 2011 from the marine sponge Holoxea sp. collected in the South China Sea. The producing organism was identified as the symbiotic fungus Aspergillus versicolor strain TS08, marking the first discovery of this compound in sponge-associated microorganisms . Its production was observed predominantly during the exponential growth phase of the fungus, with peak yields (13.24 mg/g crude extract, 2.51% cell dry weight) achieved on the tenth day of cultivation . This discovery expanded the known chemical diversity of marine-derived DKPs, which were historically overlooked as mere protein degradation artifacts since their initial characterization in 1880 [3] [5]. The compound’s occurrence in Aspergillus underscores the ecological role of fungal symbionts in generating bioactive metabolites within marine ecosystems.
Cyclic dipeptides like cyclo(-Phe-Trp) are recognized as privileged scaffolds in drug discovery due to their:
Cyclo(-Phe-Trp) specifically demonstrates moderate cytotoxicity against cancer cells and plant growth regulation, positioning it as a dual-purpose candidate for agricultural and pharmaceutical development .
Table 2: Cyclo(-Phe-Trp) vs. Linear Dipeptide Properties
Property | Cyclo(-Phe-Trp) | Linear Dipeptides |
---|---|---|
Conformational Flexibility | Low (rigid ring) | High |
Protease Resistance | High | Low |
Membrane Permeability | Enhanced | Variable |
Bioactivity Spectrum | Broad (e.g., anticancer) | Narrower |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0